Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1536394-89-4
VCID: VC11682986
InChI: InChI=1S/C9H15NO3.ClH/c1-12-9(11)8-6-2-10-3-7(8)5-13-4-6;/h6-8,10H,2-5H2,1H3;1H
SMILES: COC(=O)C1C2CNCC1COC2.Cl
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68 g/mol

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride

CAS No.: 1536394-89-4

Cat. No.: VC11682986

Molecular Formula: C9H16ClNO3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride - 1536394-89-4

Specification

CAS No. 1536394-89-4
Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
IUPAC Name methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO3.ClH/c1-12-9(11)8-6-2-10-3-7(8)5-13-4-6;/h6-8,10H,2-5H2,1H3;1H
Standard InChI Key VXOSUTJVQPKLSL-UHFFFAOYSA-N
SMILES COC(=O)C1C2CNCC1COC2.Cl
Canonical SMILES COC(=O)C1C2CNCC1COC2.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s bicyclic system consists of a seven-membered azabicyclo[3.3.1]nonane core fused with a three-membered oxa ring. The methyl ester group at position 9 and the hydrochloride salt enhance solubility in polar solvents, facilitating its use in aqueous reaction conditions. Key structural features include:

  • Bicyclic Framework: The [3.3.1] bicyclic system imposes significant ring strain, influencing reactivity and conformational flexibility.

  • Heteroatom Placement: The nitrogen atom at position 7 and oxygen at position 3 create electron-rich regions amenable to nucleophilic and electrophilic interactions.

  • Salt Formation: Protonation of the nitrogen by hydrochloric acid stabilizes the compound, improving crystallinity and storage stability.

Table 1: Molecular Properties of Methyl 3-Oxa-7-Azabicyclo[3.3.1]Nonane-9-Carboxylate Hydrochloride

PropertyValue
CAS Number1536394-89-4
Molecular FormulaC9H16ClNO3\text{C}_9\text{H}_{16}\text{ClNO}_3
Molecular Weight221.68 g/mol
IUPAC NameMethyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
SMILESCOC(=O)C1C2CNCC1COC2.Cl

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the construction of the bicyclic core followed by functionalization.

  • Bicyclic Core Formation:

    • Cyclization: A precursor such as a linear diamine or amino alcohol undergoes cyclization under acidic or basic conditions. For example, heating 7-azabicyclo[3.3.1]nonane derivatives with oxirane derivatives forms the 3-oxa-7-azabicyclo framework.

    • Ring-Closing Metathesis: Transition metal catalysts (e.g., Grubbs catalyst) may facilitate ring closure in unsaturated precursors.

  • Esterification:

    • The carboxylate group at position 9 is introduced via esterification with methanol in the presence of a coupling agent (e.g., DCC) or acid catalyst.

  • Salt Formation:

    • Treatment with hydrochloric acid converts the free base to the hydrochloride salt, enhancing solubility.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationH2SO4, 80°C, 12h65
EsterificationMeOH, DCC, RT, 6h78
Salt FormationHCl (g), Et2O, 0°C, 2h92

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Effects

While direct studies on this compound are scarce, structurally related bicyclic amines exhibit diverse biological activities:

  • Neurotransmitter Reuptake Inhibition: Analogous compounds (e.g., 9-azabicyclo[3.3.1]nonane derivatives) inhibit serotonin, norepinephrine, and dopamine reuptake, suggesting potential antidepressant or anxiolytic applications .

  • Antimicrobial Activity: Bicyclic frameworks often disrupt microbial cell membranes or enzyme function, as seen in quinolone antibiotics.

Comparative Analysis with Related Compounds

The compound’s uniqueness lies in its heteroatom arrangement. For instance, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one HCl (CAS 1228600-54-1) lacks the methyl ester but shares the bicyclic core, exhibiting reduced molecular weight (177.63 g/mol) and altered reactivity .

Table 3: Structural Comparison with Analogues

CompoundMolecular FormulaKey Functional Group
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate HClC9H16ClNO3\text{C}_9\text{H}_{16}\text{ClNO}_3Methyl ester
3-Oxa-7-azabicyclo[3.3.1]nonan-9-one HClC7H12ClNO2\text{C}_7\text{H}_{12}\text{ClNO}_2Ketone

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